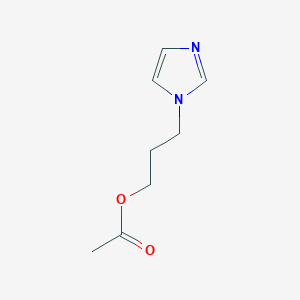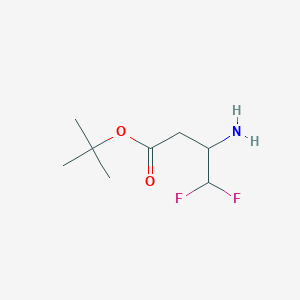
tert-Butyl 3-amino-4,4-difluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-4,4-difluorobutanoate is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms on a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4,4-difluorobutanoate typically involves the reaction of tert-butyl 4,4-difluorobutanoate with an appropriate amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-difluorobutanoate and ammonia or an amine in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and isolation to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted amines or amides.
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 3-amino-4,4-difluorobutanoic acid.
Applications De Recherche Scientifique
Chemistry
tert-Butyl 3-amino-4,4-difluorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry
The compound is also used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mécanisme D'action
The mechanism by which tert-Butyl 3-amino-4,4-difluorobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-amino-4,4,4-trifluorobutylcarbamate: Similar structure with an additional fluorine atom.
tert-Butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate: Contains a piperazine ring and trifluoromethyl group
Uniqueness
tert-Butyl 3-amino-4,4-difluorobutanoate is unique due to its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability, reactivity, or specific interactions with biological targets .
Propriétés
Formule moléculaire |
C8H15F2NO2 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3 |
Clé InChI |
BLUKZRJOIYEJGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)
![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
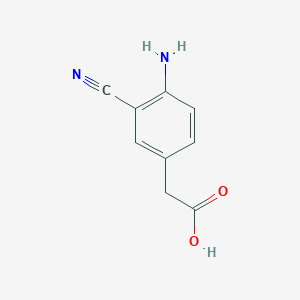
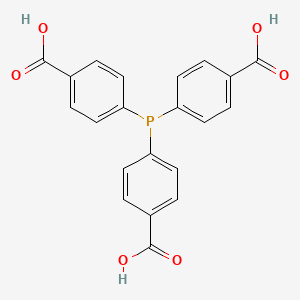



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
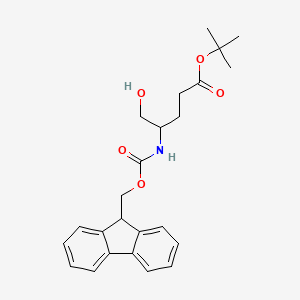
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
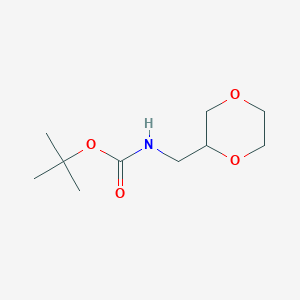
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
